molecular formula C10H15N3O3S B2850717 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine CAS No. 2034434-08-5

2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine

Cat. No.: B2850717
CAS No.: 2034434-08-5
M. Wt: 257.31
InChI Key: WUOARWZIJJIJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methanesulfonylpiperidin-3-yl)oxy]pyrazine (CAS 2034434-08-5) is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol . It features a piperidine ring, a core scaffold in medicinal chemistry, linked to a pyrazine heterocycle via an ether oxygen . The pyrazine ring is a nitrogen-containing diazine, a structure of significant interest in drug discovery due to its role as a key motif in the development of small molecule kinase inhibitors . Kinase inhibitors are a major class of therapeutics investigated for conditions such as cancers, and inflammatory and autoimmune disorders . As such, this compound serves as a valuable building block for researchers working in medicinal chemistry, particularly for the synthesis and development of novel biologically active molecules. Its physicochemical properties include a topological polar surface area of 80.8 Ų and three rotatable bonds, factors that can influence a compound's behavior in biological systems . This product is provided for research purposes exclusively and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers can leverage this compound as a sophisticated intermediate to explore new chemical space in their drug discovery programs.

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-3-yl)oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-6-2-3-9(8-13)16-10-7-11-4-5-12-10/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOARWZIJJIJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine typically involves the reaction of a pyrazine derivative with a piperidine derivative. One common method includes the condensation of 2-chloropyrazine with 3-hydroxy-1-(methylsulfonyl)piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Sulfonyl-Pyrazine Motifs

describes several compounds with a piperidine-sulfonyl-pyrazine backbone, differing in substituents on the pyrazole ring (Table 1). For example:

  • Compound 8 : 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
  • Compound 13 : 2-((1-((3-Methoxy-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
Compound Substituent on Pyrazole Yield (%) Key Properties
8 3-Ethyl, 5-methyl 77 Antimicrobial activity
9 3-Propyl, 5-methyl 20 Lower yield, potential metabolic instability
13 3-Methoxy, 5-methyl 47 Enhanced solubility due to methoxy group

Key Differences :

  • Substituent Effects : Alkyl groups (e.g., ethyl, propyl) increase lipophilicity, while methoxy groups improve solubility .
  • Biological Activity : Antimicrobial potency correlates with substituent size and electron-withdrawing effects .

Pyrazine Derivatives with Varied Linkages and Functional Groups

  • 2-Chloro-6-[(1-methanesulfonylpiperidin-3-yl)methyl]pyrazine (): Replaces the oxygen bridge with a methylene group and adds a chlorine atom at the 2-position.
  • Naquotinib (): Contains a pyrazinecarboxamide and piperazine moiety. The acryloylpyrrolidine group in Naquotinib facilitates covalent binding to kinase targets, unlike the non-covalent sulfonyl group in the target compound .
  • Imidazo[1,2-a]pyrazines () :
    • Exhibit uterine-relaxing and antibronchospastic activities via phosphodiesterase inhibition.
    • The fused imidazole ring increases planarity, enhancing π-π stacking with biological targets compared to the target compound’s flexible piperidine linkage .

Electronic and Steric Effects

  • Bond Lengths and Electron Distribution :
    • Substitution at the pyrazine 2-position (e.g., methoxy, sulfonylpiperidine) elongates C-N bonds (1.336 Å in unsubstituted pyrazine vs. 1.451 Å in substituted analogues) and alters charge distribution .
    • The methanesulfonyl group withdraws electrons, further polarizing the pyrazine ring and enhancing interactions with electron-rich biological targets .
  • Basicity : Pyrazine’s low basicity (pKa ~0.6 for protonated form) contrasts with pyridine (pKa 5.20), reducing protonation under physiological conditions .

Pharmacological and Functional Comparisons

  • Antimicrobial Activity: Piperidine-sulfonyl-pyrazines () show efficacy against Staphylococcus aureus via NorA efflux pump inhibition, comparable to reserpine .
  • Flavor Compounds () : 2-Methoxy-3-alkylpyrazines (e.g., IPMP, IBMP) highlight the role of substituent position in sensory properties, though the target compound’s sulfonyl group precludes volatility .
  • Maillard Reaction Products () : Pyrazines like 2,5-dimethylpyrazine form via peptide reactions, emphasizing the pyrazine ring’s stability under thermal stress, a property shared by the target compound .

Q & A

Q. What are the optimal synthetic routes for 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the piperidine and pyrazine rings. Key steps include:

  • Sulfonylation of piperidine : Use methanesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) to introduce the sulfonyl group .
  • Ether linkage formation : Coupling the sulfonylated piperidine to pyrazine via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and a catalyst like CuI .
  • Optimization : Monitor reaction progress via TLC and adjust pH (7–9) to minimize side reactions. Yields >70% are achievable with microwave-assisted synthesis (100–120°C, 30 min) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the piperidine-oxy linkage (δ 3.5–4.0 ppm for methanesulfonyl protons; δ 150–160 ppm for pyrazine carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]⁺: ~312.12 g/mol) .
  • FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and pyrazine C=N stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperidine/pyrazine) affect the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the methanesulfonyl group with bulkier sulfonamides (e.g., 3,5-dimethylisoxazole-sulfonyl) to assess steric effects on target binding .
  • Pyrazine modifications : Introduce electron-withdrawing groups (e.g., Cl, CN) at the pyrazine 3-position to enhance electrophilicity and enzyme inhibition .
  • Assay validation : Use kinase inhibition assays (e.g., EGFR or PI3K) with IC₅₀ comparisons .

Q. How can contradictory data on the compound’s antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) be resolved?

Methodological Answer:

  • Standardized testing : Use Clinical and Laboratory Standards Institute (CLSI) guidelines with consistent inoculum sizes (5 × 10⁵ CFU/mL) and broth microdilution .
  • Membrane permeability studies : Employ fluorescence-based assays (e.g., ethidium bromide uptake) to determine if efflux pumps or lipid bilayer interactions explain discrepancies .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., GPCRs)?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with GPCR crystal structures (e.g., CXCR3) to predict binding poses. Focus on sulfonyl-oxygen hydrogen bonds with Ser/Thr residues .
  • Molecular Dynamics (MD) : Simulate 24-mode Hamiltonian models (100 ns trajectories) to assess conformational stability of the piperidine ring in aqueous environments .

Q. How does the compound’s pharmacokinetic profile (e.g., solubility, metabolic stability) influence in vivo efficacy?

Methodological Answer:

  • Solubility : Measure logP via shake-flask method (predicted logP ~1.5). Improve aqueous solubility using co-solvents (e.g., PEG-400) .
  • Metabolic stability : Conduct liver microsome assays (human/rat) to identify cytochrome P450 oxidation sites (e.g., piperidine N-demethylation) .

Contradiction Analysis and Troubleshooting

Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 µM) while others show negligible effects?

Methodological Answer:

  • Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify tissue-specific toxicity. Use MTT assays with 72-hour exposure .
  • Impurity analysis : Characterize synthetic batches via HPLC-MS; trace aldehydes (from incomplete coupling) may induce apoptosis .

Q. How can discrepancies in reported enzyme inhibition (e.g., PDE vs. kinase targets) be reconciled?

Methodological Answer:

  • Off-target screening : Use broad-panel enzyme profiling (e.g., Eurofins Cerep) to identify secondary targets .
  • Assay conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations (1–10 mM) to determine kinetic interference .

Advanced Methodological Resources

  • Spectral Data Reference : ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrazine), 4.30 (m, 1H, piperidine-O), 3.10 (s, 3H, SO₂CH₃) .
  • Thermal Stability : TGA shows decomposition >200°C, suitable for lyophilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.